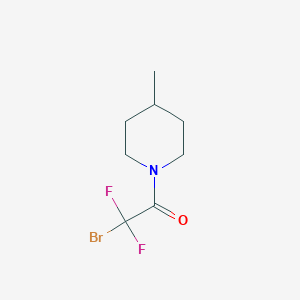
2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H13BrF2NO It is characterized by the presence of a bromine atom, two fluorine atoms, and a piperidine ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves the reaction of 2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the selective bromination of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the piperidine ring can interact with various receptors or enzymes. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
相似化合物的比较
Similar Compounds
2-Bromo-2,2-difluoro-1-phenylethanone: Similar in structure but with a phenyl group instead of a piperidine ring.
2-Bromo-2,2-difluoro-1-cyclohexylethanone: Contains a cyclohexyl group instead of a piperidine ring.
Uniqueness
2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
属性
分子式 |
C8H12BrF2NO |
|---|---|
分子量 |
256.09 g/mol |
IUPAC 名称 |
2-bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H12BrF2NO/c1-6-2-4-12(5-3-6)7(13)8(9,10)11/h6H,2-5H2,1H3 |
InChI 键 |
HBBAPPNKLRBPNI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C(=O)C(F)(F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
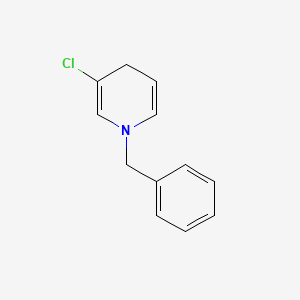

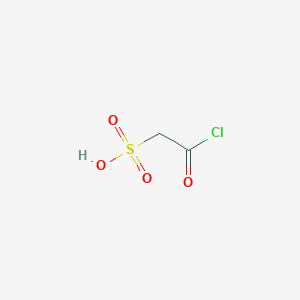
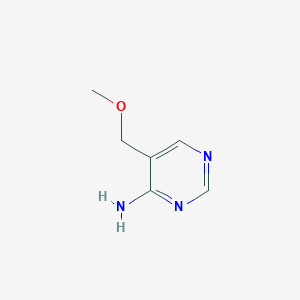
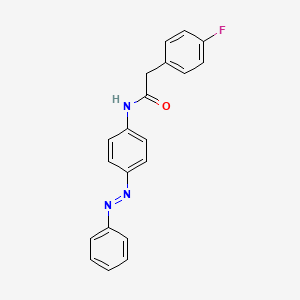
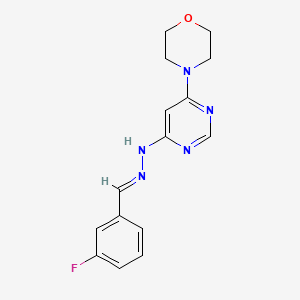
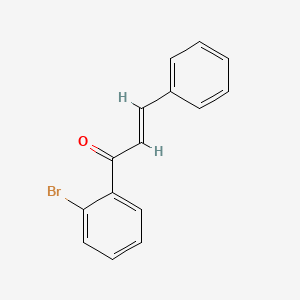


![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136317.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-(6-Benzyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B14136320.png)
